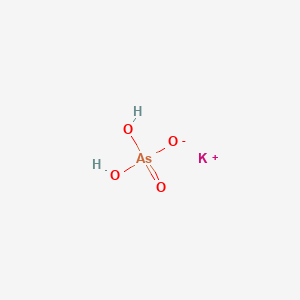
potassium;dihydrogen arsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an isomorph of potassium dihydrogen phosphate and exhibits piezoelectric and ferroelectric properties . This compound is known for its electro-optic properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Potassium dihydrogen arsorate can be synthesized through several methods. One common method involves the reaction of arsenic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is crystallized out of the solution. The reaction can be represented as follows:
H₃AsO₄+KOH→KH₂AsO₄+H₂O
In industrial settings, the production of potassium dihydrogen arsorate may involve more complex processes, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality .
Analyse Chemischer Reaktionen
Potassium dihydrogen arsorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium dihydrogen arsorate can be oxidized to form potassium arsenate (K₃AsO₄) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form arsenous acid (H₃AsO₃) in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium dihydrogen arsorate has several scientific research applications due to its unique properties:
Electro-Optic Modulators: It is used in electro-optic modulators for controlling light in optical communication systems.
Piezoelectric Devices: Its piezoelectric properties make it suitable for use in sensors and actuators.
Ferroelectric Materials: It is studied for its ferroelectric properties, which are useful in memory devices and other electronic applications.
Phytoremediation: It is used in studies related to the absorption and translocation of heavy metals in plants.
Wirkmechanismus
The mechanism of action of potassium dihydrogen arsorate is primarily related to its electro-optic and piezoelectric properties. The compound interacts with electric fields, causing changes in its optical properties. This interaction is utilized in devices like modulators and sensors. The molecular targets and pathways involved include the alignment of dipoles within the crystal structure, which responds to external electric fields .
Vergleich Mit ähnlichen Verbindungen
Potassium dihydrogen arsorate is similar to other compounds like potassium dihydrogen phosphate (KH₂PO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). These compounds share similar crystal structures and exhibit comparable electro-optic and piezoelectric properties. potassium dihydrogen arsorate is unique due to the presence of arsenic, which imparts distinct chemical and physical properties .
Similar Compounds
- Potassium dihydrogen phosphate (KH₂PO₄)
- Ammonium dihydrogen phosphate (NH₄H₂PO₄)
- Rubidium dihydrogen phosphate (RbH₂PO₄)
Potassium dihydrogen arsorate stands out due to its specific applications in electro-optic devices and its unique chemical reactivity.
Eigenschaften
IUPAC Name |
potassium;dihydrogen arsorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLVOGUVQAPNJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O[As](=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.033 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
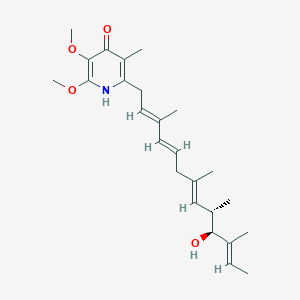

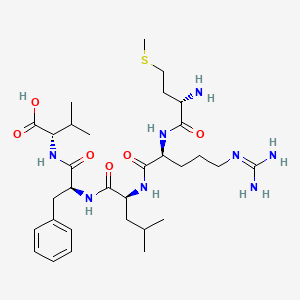
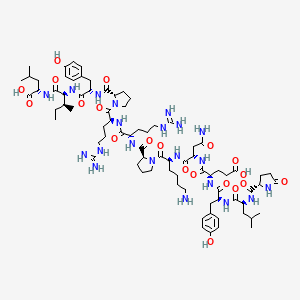
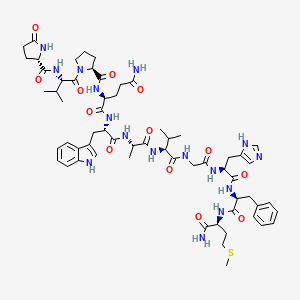
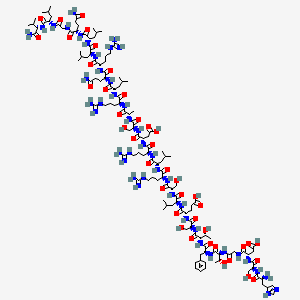
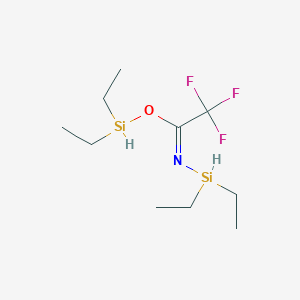
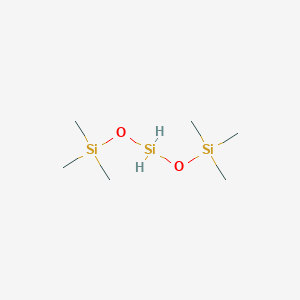
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)


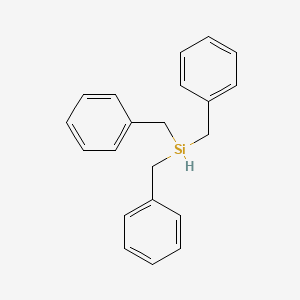
![Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-](/img/structure/B7880955.png)
![Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-](/img/structure/B7880966.png)
